4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide
Overview
Description
4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes dichloro, hydroxy, and sulfonamide functional groups
Scientific Research Applications
4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its sulfonamide group.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dichloro-2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide.
Formation of Intermediate: The first step involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Final Coupling: The amine is coupled with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
Pathway Modulation: It can modulate biochemical pathways by binding to key proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzoic acid
- 4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-carboxamide
Uniqueness
4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c14-9-5-8(13(18)12(15)6-9)7-17-10-1-3-11(4-2-10)21(16,19)20/h1-6,17-18H,7H2,(H2,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYZOJLODAHKHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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